molecular formula C8H13BrO B1405776 8-Bromooct-1-yn-3-ol CAS No. 1579278-86-6

8-Bromooct-1-yn-3-ol

Cat. No.: B1405776
CAS No.: 1579278-86-6
M. Wt: 205.09 g/mol
InChI Key: XWAIAHGGCLXSQW-UHFFFAOYSA-N
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Description

8-Bromooct-1-yn-3-ol: is an organic compound with the molecular formula C8H13BrO It is characterized by the presence of a bromine atom attached to an eight-carbon chain with a terminal alkyne and a hydroxyl group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Oct-1-yn-3-ol: One common method for synthesizing 8-Bromooct-1-yn-3-ol involves the bromination of oct-1-yn-3-ol.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Alkanes

    Substitution: Amines, thiols derivatives

Mechanism of Action

The mechanism of action of 8-Bromooct-1-yn-3-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

8-bromooct-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-2-8(10)6-4-3-5-7-9/h1,8,10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAIAHGGCLXSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CCCCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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